Cas no 82679-28-5 (4,5-diiodo-phthalic acid)

4,5-diiodo-phthalic acid structure
4,5-diiodo-phthalic acid structure
Nombre del producto:4,5-diiodo-phthalic acid
Número CAS:82679-28-5
MF:C8H4I2O4
Megavatios:417.923907279968
MDL:MFCD09032637
CID:988079

4,5-diiodo-phthalic acid Propiedades químicas y físicas

Nombre e identificación

    • 4,5-diiodo-phthalic acid
    • 4,5-diiodophthalic acid
    • 4,5-Diiodo-1,2-benzenedicarboxylic acid (ACI)
    • MDL: MFCD09032637
    • Renchi: 1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
    • Clave inchi: RWFDZJFUBBFWKQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C(O)=O)=CC(I)=C(I)C=1)O

Atributos calculados

  • Calidad precisa: 417.81990 g/mol
  • Masa isotópica única: 417.81990 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 230
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 417.92
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 74.6Ų

4,5-diiodo-phthalic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-19
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-27
eNovation Chemicals LLC
D122501-3g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
3g
$785 2024-08-03
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-19
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-27
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-10
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-10

4,5-diiodo-phthalic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Sulfuric acid ;  24 h, rt → 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referencia
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
2.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referencia
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referencia
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Synthetic Routes 4

Condiciones de reacción
1.1 -
2.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
3.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referencia
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referencia
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Synthesis and optoelectronic properties of hexachloro- and hexaiodosubnaphthalocyanines as organic electronic materials
Yamamoto, Koji; et al, Tetrahedron, 2016, 72(32), 4918-4924

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  overnight, 70 °C
2.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referencia
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  24 h, 60 - 65 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referencia
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referencia
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referencia
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Iodine ,  Sulfuric acid
1.2 Reagents: Potassium hydroxide Solvents: Water
Referencia
Conformational Polymorphism of Octadehydrodibenzo[12]annulene with Dimethyl Phthalate Moieties
Hisaki, Ichiro; et al, Crystal Growth & Design, 2009, 9(1), 414-420

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referencia
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Water ;  70 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referencia
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
Referencia
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referencia
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

4,5-diiodo-phthalic acid Raw materials

4,5-diiodo-phthalic acid Preparation Products

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